molecular formula C13H12N2O B14882836 5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine

5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14882836
M. Wt: 212.25 g/mol
InChI Key: RDDRHSSUDRYNKW-UHFFFAOYSA-N
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Description

5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and furan moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is known for its biological activity, making it a valuable structure in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The furan ring can be introduced through various functionalization reactions, such as oxidative coupling or tandem reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, diketones, and various functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine is unique due to the combination of the imidazo[1,2-a]pyridine and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H12N2O/c1-9-4-3-5-13-14-11(8-15(9)13)12-7-6-10(2)16-12/h3-8H,1-2H3

InChI Key

RDDRHSSUDRYNKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=C(O3)C

Origin of Product

United States

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